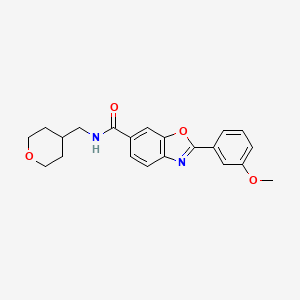![molecular formula C21H17N3O3S B6117643 3-{[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B6117643.png)
3-{[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone, commonly known as THIQ, is a synthetic compound that has gained significant attention in the field of scientific research. THIQ has been found to possess several biochemical and physiological properties that make it an ideal candidate for several applications in the laboratory. In
作用机制
The mechanism of action of THIQ is not fully understood. However, it is believed that THIQ acts by inhibiting the activity of protein tyrosine phosphatases. This inhibition leads to the activation of several signaling pathways that ultimately result in cell death.
Biochemical and Physiological Effects:
THIQ has been found to possess several biochemical and physiological effects. It has been shown to induce cell death in several cancer cell lines. THIQ has also been found to have anti-inflammatory properties and has been used to study the role of inflammation in several diseases.
实验室实验的优点和局限性
THIQ has several advantages for lab experiments. It is a fluorescent probe that can be used to study DNA, RNA, and proteins. THIQ is also a selective inhibitor of protein tyrosine phosphatases, making it an ideal candidate for studying the role of these enzymes in various diseases. However, THIQ also has some limitations. It is a synthetic compound that may not accurately represent the behavior of natural compounds. Additionally, the synthesis of THIQ is a complex process that requires expertise in organic chemistry.
未来方向
There are several future directions for the study of THIQ. One potential application is the use of THIQ as a fluorescent probe for the detection of cancer cells. THIQ could also be used to study the role of protein tyrosine phosphatases in various diseases. Additionally, the synthesis of THIQ could be optimized to make it more accessible to researchers.
Conclusion:
In conclusion, THIQ is a synthetic compound that has gained significant attention in the field of scientific research. It has several biochemical and physiological properties that make it an ideal candidate for several applications in the laboratory. THIQ has been used as a fluorescent probe for DNA, RNA, and proteins, as well as a selective inhibitor of protein tyrosine phosphatases. While THIQ has several advantages for lab experiments, it also has limitations. There are several future directions for the study of THIQ, including the use of THIQ as a fluorescent probe for the detection of cancer cells and the study of the role of protein tyrosine phosphatases in various diseases.
合成方法
The synthesis of THIQ involves the reaction of 2-amino-4-phenylquinoline with 4-hydroxy-6-(methoxymethyl)-2-mercaptopyrimidine in the presence of a catalyst. The resulting product is THIQ, which is then purified through recrystallization. The synthesis of THIQ is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
THIQ has been extensively studied for its potential applications in scientific research. It has been found to possess several properties that make it an ideal candidate for several applications in the laboratory. THIQ has been used as a fluorescent probe for DNA, RNA, and proteins. It has also been used as a selective inhibitor of protein tyrosine phosphatases. THIQ has been found to have potential applications in cancer research, as it has been shown to induce cell death in several cancer cell lines.
属性
IUPAC Name |
3-[[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-12-14-11-17(25)24-21(22-14)28-19-18(13-7-3-2-4-8-13)15-9-5-6-10-16(15)23-20(19)26/h2-11H,12H2,1H3,(H,23,26)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGOBXYCTYHWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)SC2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{1-[(4-isopropylphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6117563.png)
![(4-chloro-2-methylphenyl)(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6117577.png)
![N-[2-(1-naphthyl)ethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6117579.png)
![N-(2-ethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6117584.png)
![N-(5-iodo-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6117588.png)
![1-(2,3-difluorobenzyl)-4-[1-(1H-pyrazol-1-ylacetyl)-3-pyrrolidinyl]piperidine](/img/structure/B6117593.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-phenylacetamide](/img/structure/B6117599.png)

![6-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone](/img/structure/B6117621.png)
![1-(3-methoxybenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6117631.png)
![methyl 2-[({2-[(benzylthio)acetyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B6117635.png)
![1-(4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B6117637.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117645.png)

